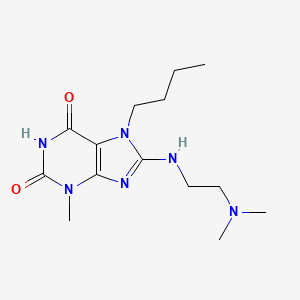
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical formula, C19H17N3O3S, and is often referred to as MTOP.
Mécanisme D'action
The mechanism of action of MTOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, MTOP can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTOP has been shown to have a number of biochemical and physiological effects. Studies have shown that MTOP can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of genes involved in cancer cell survival. MTOP has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTOP in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy drugs. However, one limitation of using MTOP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on MTOP. One area of focus is the development of more effective methods for administering MTOP in vivo, such as the use of nanoparticles or liposomes. Another area of focus is the development of MTOP analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of MTOP and its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of MTOP involves a series of chemical reactions that begin with the reaction of 4-methylthiophen-2-yl hydrazine with ethyl chloroacetate to form 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with 2-phenoxypropanoic acid to produce MTOP.
Applications De Recherche Scientifique
MTOP has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of MTOP as a potential treatment for cancer. Studies have shown that MTOP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBBRMXKYXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)


![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)

![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)

![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)
![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
